6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselectivity in Bromination : A study by Pankratov et al. (2004) discusses the regioselectivity of bromination in compounds related to 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, showing its application in the synthesis of thiabiscyclanones, which could have implications for stabilizing agents in cholera sera storage (Pankratov et al., 2004).
Synthesis of Cadalene : Adachi and Tanaka (1973) utilized a related compound in the synthesis of Cadalene from bromobenzene, highlighting its role in the formation of complex organic structures (Adachi & Tanaka, 1973).
Reductive Debromination : Nishiyama et al. (2005) developed a method for the reductive debromination of 1,2-bis(bromomethyl)arenes, resulting in compounds including 1,2,3,4-tetrahydronaphthalenes, demonstrating its potential in chemical synthesis (Nishiyama et al., 2005).
Synthesis of Optically Active Compounds : Akhtar et al. (1979) explored the synthesis of chiral oxirans naphthalene 1,2-oxide and anthracene 1,2-oxide, starting with derivatives of 1,2,3,4-tetrahydronaphthalene, indicating its importance in the creation of optically active compounds (Akhtar et al., 1979).
Selective Syntheses of Substituted Compounds : Parlow (1993) reported the selective derivatization of 6-alkyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalenes, demonstrating its utility in producing variously substituted compounds with potential applications in synthetic chemistry (Parlow, 1993).
Intermediate in Medicinal Chemistry : Xiu-jie (2010) detailed the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, an intermediate in producing bexarotene, demonstrating the compound's role in the development of pharmaceuticals (Xiu-jie, 2010).
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTVUANDUIMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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